L-Palmitoylcarnitine

Übersicht

Beschreibung

L-Palmitoylcarnitine is an ester derivative of carnitine, a compound involved in the metabolism of fatty acids. It plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process that generates energy in the form of adenosine triphosphate (ATP). This compound is particularly significant in the context of energy production and fatty acid metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Palmitoylcarnitine can be synthesized through the esterification of palmitic acid with carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound .

Analyse Chemischer Reaktionen

Formation of L-Palmitoylcarnitine

-

Reaction : Palmitoyl-CoA reacts with L-carnitine to form palmitoylcarnitine .

-

Catalyst : This reaction is catalyzed by carnitine O-palmitoyltransferase, an enzyme located in the outer mitochondrial membrane .

-

Process : The carnitine needed to form acylcarnitines inside the cell is transported into the cell by the organic cation/carnitine transporter 2 . The newly synthesized palmitoylcarnitine is then moved into the mitochondrial intermembrane space . Following this, a mitochondrial carnitine/acylcarnitine carrier protein, found in the inner mitochondrial membrane, transports the palmitoylcarnitine into the mitochondrial matrix .

Reactions within the Mitochondrial Matrix

-

Reaction : Once inside the mitochondrial matrix, palmitoylcarnitine reacts with carnitine O-palmitoyltransferase 2, an enzyme of the inner mitochondrial membrane, to regenerate palmitoyl-CoA and L-carnitine .

-

Fate of Palmitoyl-CoA : The newly formed Palmitoyl-CoA then participates in the mitochondrial beta-oxidation pathway, ultimately producing acetyl-CoA .

-

Acetyl-CoA Interactions : Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle or react with L-carnitine, catalyzed by carnitine O-acetyltransferase, to form L-acetylcarnitine . This reaction is reversible, allowing L-acetylcarnitine and CoA to react and form acetyl-CoA and L-carnitine under specific conditions .

Regulation and Inhibition

-

Malonyl-CoA Inhibition : In the cytosol, acetyl-CoA can be carboxylated by acetyl-CoA carboxylase 1 to form malonyl-CoA, which inhibits carnitine O-palmitoyltransferase 1. This inhibition prevents the formation of palmitoylcarnitine, thus blocking its transport into the mitochondria .

Role in Thrombosis

-

Interaction with Plasmin and tPA : Research indicates that this compound (L-PC) interacts directly with plasmin and tissue plasminogen activator (tPA), both of which are enzymes related to fibrinolysis .

-

Anti-Thrombotic Effects : L-PC potentiates the enzymatic activities of plasmin and tPA, promoting fibrinolysis. Animal models have demonstrated that L-PC exhibits anti-coagulant and anti-thrombotic functions .

Other Biological Activities

-

Enzyme Activity Modulation : this compound can alter the activity of certain proteins and stimulate caspases 3, 7, and 8, which are involved in apoptosis. Its levels have been shown to increase during apoptosis .

-

Protein Kinase C Interaction : Palmitoylcarnitine can diminish the binding of phorbol esters (protein kinase C activators) and decrease the autophosphorylation of the enzyme .

-

Membrane Dynamics : Due to its amphipathic nature, this compound can affect membrane fluidity and surface charge, which may alter the activity of membrane-bound enzymes and transporters .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Alzheimer's Disease Research:

- L-Palmitoylcarnitine has been identified as a key metabolite with significantly increased levels in aged mice .

- In vitro experiments showed that palmitoyl-L-carnitine treatment enhanced tau phosphorylation, increased mitochondrial fission, and elevated intracellular calcium levels in SH-SY5Y neuronal cells .

- Inhibition of GSK-3β, CDK5, and calpain significantly reduced the increased levels of tau phosphorylation, suggesting that tau kinases activated by calcium overload are directly involved in the increase of tau phosphorylation .

Cardiovascular Research:

- This compound is implicated in heart diseases related to pressure overload .

- Tauroursodeoxycholic acid (TUDCA) normalized alterations in mitochondrial genes responsible for apoptosis and fatty acid metabolism .

Thrombosis Research:

- This compound (L-PC) has anti-coagulant effects by potentiating the enzymatic activities of plasmin and tissue plasminogen activator (tPA) .

- L-PC directly interacts with plasmin and tPA, with high affinities .

- In a mouse model, L-PC administration significantly inhibited FeCl3-induced arterial thrombosis and mitigated intracerebral thrombosis and inflammation .

Metabolic Research:

- This compound is involved in the regulation of membrane molecular dynamics and the β-oxidation of fatty acids .

- It may be a key metabolite in the disturbance of fatty acid metabolism .

- Blood cells contribute to fatty acid oxidation by producing palmitoyl-carnitine .

Data Table: Effects of this compound

Case Studies

Alzheimer's Disease Pathology

A study examined serum metabolite levels in mice of various ages and identified palmitoyl-L-carnitine as a key metabolite with significantly increased levels in aged mice . In vitro experiments using SH-SY5Y neuronal cells showed that palmitoyl-L-carnitine treatment enhanced tau phosphorylation, increased mitochondrial fission, and elevated intracellular calcium levels. The increased levels of tau phosphorylation were significantly reduced by inhibiting GSK-3β, CDK5, and calpain, indicating that tau kinases activated by calcium overload are directly involved in the increase of tau phosphorylation .

Thrombosis Inhibition

Research on this compound (L-PC) revealed its anti-coagulant effects by potentiating the enzymatic activities of plasmin and tissue plasminogen activator (tPA) . L-PC directly interacts with plasmin and tPA, showing high affinities. In a mouse model, L-PC administration significantly inhibited FeCl3-induced arterial thrombosis. The inhibitory effect of L-PC (4 mg/kg) on thrombosis formation was comparable to that observed in the heparin-treated group .

Authoritative Insights

- This compound's role in inducing tau phosphorylation and mitochondrial dysfunction in neuronal cells suggests a potential link between Alzheimer's Disease and metabolites .

- L-PC potentiates the enzymatic activities of plasmin and tPA to promote fibrin(ogen)olysis .

- Tauroursodeoxycholic acid (TUDCA) may normalize alterations in mitochondrial genes, suggesting its potential in treating heart diseases related to pressure-overload .

Wirkmechanismus

L-Palmitoylcarnitine exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process involves the carnitine palmitoyltransferase system, which includes carnitine palmitoyltransferase I and II. These enzymes catalyze the transfer of the acyl group from palmitoyl-CoA to carnitine, forming this compound. The this compound is then transported across the mitochondrial membrane by carnitine-acylcarnitine translocase. Once inside the mitochondria, this compound is converted back to palmitoyl-CoA, which undergoes β-oxidation to produce ATP .

Vergleich Mit ähnlichen Verbindungen

L-Palmitoylcarnitine is part of a family of acylcarnitines, which includes compounds such as:

Acetylcarnitine: Involved in the transport of acetyl groups into the mitochondria.

Propionylcarnitine: Plays a role in the metabolism of odd-chain fatty acids.

Butyrylcarnitine: Involved in the metabolism of short-chain fatty acids.

Uniqueness: this compound is unique due to its long-chain fatty acid structure, which makes it particularly important for the transport and metabolism of long-chain fatty acids. Its role in energy production and fatty acid metabolism distinguishes it from other acylcarnitines .

Biologische Aktivität

L-Palmitoylcarnitine (L-PC) is a long-chain acylcarnitine with significant biological activity, particularly in metabolic processes and its potential therapeutic effects in various health conditions. This article reviews the biological functions of L-PC, focusing on its role in metabolism, anti-thrombotic properties, and implications in cancer biology.

Overview of this compound

L-PC is formed from the esterification of palmitic acid with carnitine, facilitating the transport of fatty acids into mitochondria for β-oxidation. This process is crucial for energy production, particularly in tissues with high energy demands such as cardiac and skeletal muscle. The accumulation of acylcarnitines like L-PC can indicate metabolic disturbances and has been linked to various pathologies, including cardiovascular diseases and cancer.

Metabolic Functions

Fatty Acid Transport and Oxidation

L-PC plays a pivotal role in fatty acid metabolism by transporting long-chain fatty acids across the mitochondrial membrane. Once inside, these fatty acids undergo β-oxidation to generate acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle for ATP production. Studies have shown that disturbances in carnitine metabolism can lead to conditions such as steatosis and metabolic syndrome .

Table 1: Key Metabolic Functions of this compound

| Function | Description |

|---|---|

| Fatty Acid Transport | Facilitates entry of long-chain fatty acids into mitochondria |

| β-Oxidation | Converts fatty acids into acetyl-CoA for energy production |

| Metabolic Regulation | Influences lipid metabolism and energy homeostasis |

Anti-Thrombotic Properties

Recent research has highlighted the anti-thrombotic effects of L-PC. A study demonstrated that L-PC enhances the activity of plasmin and tissue plasminogen activator (tPA), key components in the fibrinolytic system that prevents thrombosis. The compound showed high affinity for these proteins, significantly inhibiting arterial thrombosis in mouse models without causing excessive bleeding complications .

Case Study: Thrombosis Inhibition

In a mouse model of arterial thrombosis induced by FeCl₃, administration of L-PC resulted in a marked reduction in thrombus formation. This effect was attributed to the potentiation of plasmin and tPA activities, suggesting a potential therapeutic application for L-PC in managing thrombotic disorders .

Implications in Cancer Biology

L-PC has been investigated for its role in cancer biology, particularly prostate cancer. Accumulation of palmitoylcarnitine has been associated with metabolic dysfunctions linked to cancer progression. Research indicates that L-PC may induce pro-inflammatory responses by altering calcium influx in endothelial cells, potentially contributing to tumor microenvironment changes .

Synergistic Effects with Chemotherapeutics

A recent study explored the synergistic anti-tumor effects of L-PC combined with dasatinib (Das) on liver cancer cells (HepG2). The combination treatment inhibited cell growth, suppressed matrix metalloproteinase (MMP) expression associated with tumor metastasis, and induced apoptosis through oxidative stress mechanisms .

Table 2: Effects of this compound on Cancer Cells

| Effect | Description |

|---|---|

| Cell Growth Inhibition | Suppresses proliferation of cancer cells |

| Apoptosis Induction | Triggers cell death pathways via oxidative stress |

| Migration Suppression | Reduces expression of MMPs involved in metastasis |

Eigenschaften

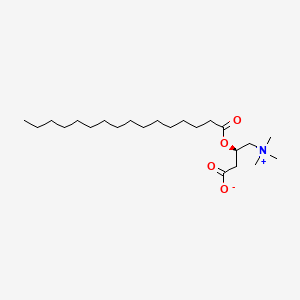

IUPAC Name |

(3R)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMRRQXKHMYMOC-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101019091 | |

| Record name | Palmitoyl-L-carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2364-67-2 | |

| Record name | Palmitoyl-(-)-carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoyl-L-carnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl-L-carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL CARNITINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G38O5K038 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.